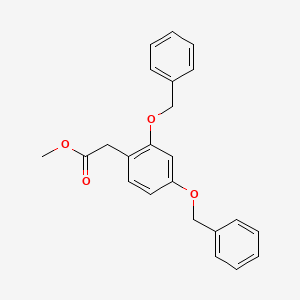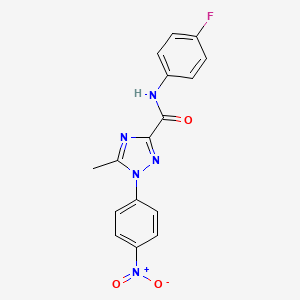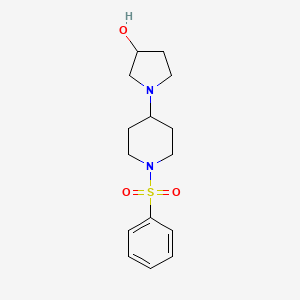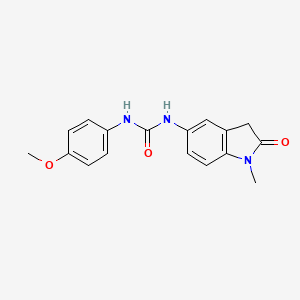![molecular formula C19H15FN6O3 B2483509 N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide CAS No. 1903846-10-5](/img/structure/B2483509.png)
N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The study of complex chemical compounds, such as N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, involves detailed investigation into their synthesis, structure, and properties. These compounds are of interest due to their potential applications in fields such as pharmaceuticals, material science, and chemical engineering.
Synthesis Analysis
The synthesis of complex organic compounds typically involves multi-step reactions, starting from simpler molecules and building up to the desired structure. For instance, Mehta et al. (2019) describe the synthesis of related quinazolinone derivatives, highlighting techniques that could be adapted for our compound, including condensation reactions, protection and deprotection of functional groups, and purification methods (Mehta et al., 2019).
Molecular Structure Analysis
The molecular structure of such compounds can be elucidated using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Geng et al. (2023) provide an example of how crystal structure analysis and density functional theory (DFT) calculations are used to confirm the structure and explore the electronic properties of similar triazine derivatives (Geng et al., 2023).
科学的研究の応用
Synthesis and Biological Potential of Quinazolinone Derivatives Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer activities. For instance, Mehta et al. (2019) synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, demonstrating significant antimicrobial activity and moderate anticancer activity in vitro (Mehta et al., 2019). This suggests that structurally related compounds could have similar biological activities and potential applications in developing new antimicrobial and anticancer agents.
Pharmacological Importance of Oxoquinazoline Derivatives Research has highlighted the pharmacological significance of oxoquinazoline derivatives, noting their anti-inflammatory, analgesic, and antibacterial activities. Rajveer et al. (2010) focused on synthesizing substituted 6-bromoquinazolinones to explore their pharmacological activities, indicating the broad potential of quinazolinone derivatives in drug development (Rajveer et al., 2010).
Antimicrobial and Anticancer Activities of Quinazolinone-Based Compounds A study by Hassan et al. (2021) synthesized 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives, showing high anticancer activity and VEGFR-2 inhibitory activity. This research suggests the potential of quinazolinone-based compounds as promising anticancer agents with specific target inhibition capabilities (Hassan et al., 2021).
特性
IUPAC Name |
N-[2-(6-fluoro-4-oxo-1,2,3-benzotriazin-3-yl)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O3/c20-12-5-6-16-14(9-12)19(29)26(24-23-16)8-7-21-17(27)10-25-11-22-15-4-2-1-3-13(15)18(25)28/h1-6,9,11H,7-8,10H2,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMQOCSPZBQEON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCCN3C(=O)C4=C(C=CC(=C4)F)N=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dichlorophenyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2483426.png)
![4-{[4-(azepan-1-ylsulfonyl)-3,5-dimethyl-1H-pyrazol-1-yl]methyl}-N-(cyclohexylmethyl)benzamide](/img/structure/B2483428.png)


![N1-phenethyl-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2483431.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(pyrazolo[1,5-a]pyridin-5-yl)benzenesulfonamide](/img/structure/B2483439.png)





![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-phenylpiperazino)methanone](/img/structure/B2483446.png)
